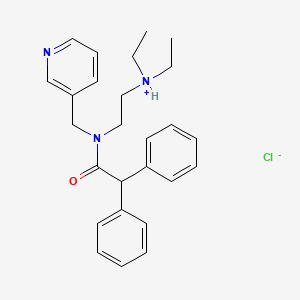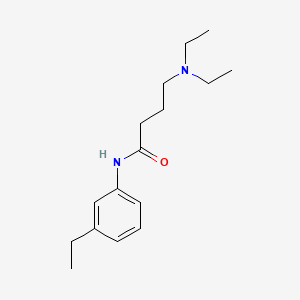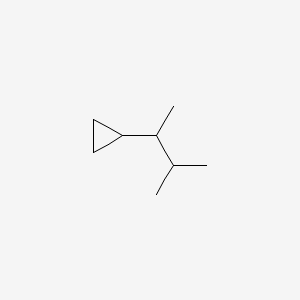
2-aminoacetic acid;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Aminoacetic acid can be synthesized through several methods. One common method involves the hydrolysis of proteins, where gelatin is treated with sulfuric acid, neutralized with calcium carbonate, and then filtered to obtain glycine . Another method involves the Strecker synthesis, where aldehydes react with ammonium chloride and potassium cyanide to form aminonitriles, which are then hydrolyzed to produce amino acids .
Industrial Production Methods
In industrial settings, glycine is produced by treating chloroacetic acid with ammonia, resulting in the formation of glycine and ammonium chloride. This method is efficient and widely used due to its simplicity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-Aminoacetic acid undergoes various chemical reactions, including:
Oxidation: Glycine can be oxidized to glyoxylate and further to oxalate.
Reduction: Reduction of glycine is less common but can occur under specific conditions.
Substitution: Glycine can undergo substitution reactions, such as esterification with alcohols under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Acidic conditions with alcohols are used for esterification reactions.
Major Products
Oxidation: Glyoxylate and oxalate.
Substitution: Esters of glycine.
Aplicaciones Científicas De Investigación
2-Aminoacetic acid has numerous applications in scientific research:
Mecanismo De Acción
2-Aminoacetic acid functions as an inhibitory neurotransmitter by binding to glycine receptors in the central nervous system, which facilitates inhibitory neurotransmission and reduces neuronal excitability . It also acts as a co-agonist at N-methyl-D-aspartic acid (NMDA) receptors, enhancing excitatory neurotransmission in conjunction with glutamate .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Aminoacetic acid is unique due to its minimal side chain, allowing it to fit into both hydrophilic and hydrophobic environments. This flexibility makes it integral to the formation of alpha-helices in protein structures .
Propiedades
Fórmula molecular |
C4H12N2O8S |
|---|---|
Peso molecular |
248.21 g/mol |
Nombre IUPAC |
2-aminoacetic acid;sulfuric acid |
InChI |
InChI=1S/2C2H5NO2.H2O4S/c2*3-1-2(4)5;1-5(2,3)4/h2*1,3H2,(H,4,5);(H2,1,2,3,4) |
Clave InChI |
QOXQQSIMBSWGOH-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)N.C(C(=O)O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)









